洛美沙星

描述

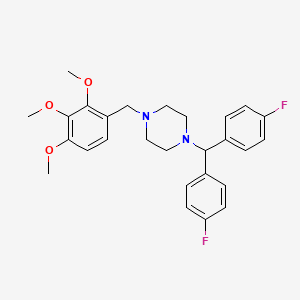

Lomerizine is a diphenylmethylpiperazine calcium channel blocker . It has relatively selective central nervous system (CNS) effects . This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma .

Synthesis Analysis

The synthesis of Lomerizine has been carried out in very good yields. The five-step synthesis started from bis (4-fluorophenyl)methanone . This route can be applied for large-scale preparation of Lomerizine .Molecular Structure Analysis

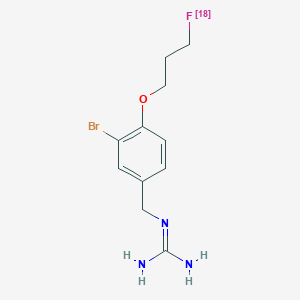

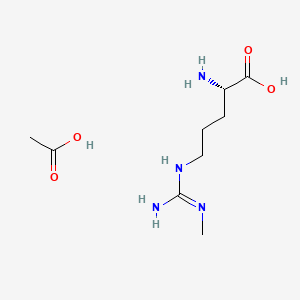

Lomerizine has a molecular formula of C27H30F2N2O3 . Its molecular weight is 468.545 g/mol . The IUPAC name for Lomerizine is 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine .Chemical Reactions Analysis

Lomerizine has been found to inhibit cell proliferation and induce protective autophagy in colorectal cancer via the PI3K/Akt/mTOR signaling pathway . It also inhibits LPS-mediated neuroinflammation and tau hyperphosphorylation by modulating NLRP3, DYRK1A, and GSK3α/β .科学研究应用

Neuroinflammation and Tau Hyperphosphorylation Inhibition

Lomerizine has been found to inhibit LPS-mediated neuroinflammation and tau hyperphosphorylation . It modulates NLRP3, DYRK1A, and GSK3α/β, which are involved in these processes . This suggests that Lomerizine could be a potential drug for neuroinflammation- or tauopathy-associated diseases .

Treatment of Migraines

Lomerizine is a calcium channel blocker that crosses the blood–brain barrier and is used clinically in the treatment of migraines . It has been found to be beneficial in modulating neuroinflammatory responses .

Inhibition of Proinflammatory Responses

Lomerizine has been found to significantly reduce LPS-evoked proinflammatory cytokine and NLRP3 mRNA levels . This suggests that it could be used to treat conditions associated with inflammation .

4. Mitochondrial Metabolism Inhibition in Chronic Myeloid Leukemia (CML) Lomerizine has been identified as a mitochondrial metabolism inhibitor in myeloid leukemia cells . It has been found to selectively sensitize CML leukemic stem cells (LSCs) to imatinib treatment .

5. Treatment of Chronic Myeloid Leukemia (CML) Lomerizine has been found to inhibit Ca2+ uptake, leading to endoplasmic reticulum (ER) and mitochondrial Ca2+ depletion . This suggests that it could be used as a treatment for CML .

Increase in Cerebral Blood Flow

Lomerizine has been found to increase cerebral blood flow in cats . This suggests that it could be used to treat conditions associated with reduced cerebral blood flow .

作用机制

Target of Action

Lomerizine is a diphenylmethylpiperazine calcium channel blocker . It primarily targets L-type and T-type calcium channels and P-glycoprotein 1 . These targets play a crucial role in regulating calcium influx and neurotransmitter release, which are essential for normal neuronal function .

Mode of Action

Lomerizine works by blocking voltage-dependent calcium channels . This action inhibits calcium influx, thereby preventing the excessive release of neurotransmitters . Additionally, it has been shown to allosterically inhibit binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .

Biochemical Pathways

Lomerizine affects several biochemical pathways. It modulates the NLRP3, DYRK1A, and GSK3α/β pathways, thereby inhibiting LPS-mediated neuroinflammation and tau hyperphosphorylation . By blocking calcium influx, it prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . It also possesses neuroprotective effects, specifically in the case of retinal damage .

Pharmacokinetics

Due to its lipophilic nature and small molecular size, lomerizine is able to cross the blood-brain barrier . This characteristic enhances its bioavailability in the central nervous system, making it effective in treating migraines and potentially beneficial for other neurological conditions .

Result of Action

Lomerizine’s action results in several molecular and cellular effects. It reduces pro-inflammatory cytokine levels and NLRP3 mRNA levels, thereby attenuating LPS-mediated neuroinflammatory responses . It also ameliorates tau hyperphosphorylation, which is beneficial in conditions like Alzheimer’s disease . Furthermore, it increases circulation in the optic nerve head, suggesting potential benefits for ischemic retinal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lomerizine. For instance, its ability to cross the blood-brain barrier is influenced by its lipophilic nature . .

未来方向

Lomerizine is being investigated for its potential in treating neuroinflammation- or tauopathy-associated diseases . It’s also suggested that Lomerizine 2HCl could be a potential therapeutic agent, and the combination of Lomerizine 2HCl and autophagy inhibitors may serve as a novel strategy to increase the anticancer efficacy of agents in the treatment of colorectal cancer .

属性

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSAYKKFZOSZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048387 | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lomerizine | |

CAS RN |

101477-55-8 | |

| Record name | Lomerizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101477-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomerizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomerizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione](/img/structure/B1674971.png)

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1674982.png)

![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)